N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole moiety, a pyrazolo[1,5-a]pyrimidine core, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, including the formation of the benzothiazole and pyrazolo[1,5-a]pyrimidine cores. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with active methylene compounds to form the benzothiazole ring.
Knoevenagel condensation: This reaction is used to form the pyrazolo[1,5-a]pyrimidine core by condensing aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: This multicomponent reaction involves the condensation of urea, aldehydes, and β-ketoesters to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: The compound is used in molecular docking studies to explore its interactions with biological targets.
Chemical Research: It serves as a scaffold for the development of new heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in the biosynthesis of essential bacterial cell wall components, leading to the disruption of bacterial growth and survival . The compound’s molecular targets and pathways are often studied using molecular docking and in vitro assays .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and are investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of the benzothiazole and pyrazolo[1,5-a]pyrimidine moieties, which may confer enhanced biological activities and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C18H13F2N5OS |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H13F2N5OS/c19-15(20)13-7-12(9-5-6-9)22-16-10(8-21-25(13)16)17(26)24-18-23-11-3-1-2-4-14(11)27-18/h1-4,7-9,15H,5-6H2,(H,23,24,26) |
InChI Key |
FXQMDBDIKGCCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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